molecular formula C4HBr2NO2S B186496 3,4-Dibromo-2-nitrothiophene CAS No. 35633-91-1

3,4-Dibromo-2-nitrothiophene

Cat. No.: B186496
CAS No.: 35633-91-1
M. Wt: 286.93 g/mol
InChI Key: SFQCSMOCYWODDI-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-nitrothiophene is a heterocyclic compound with the molecular formula C4HBr2NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions and a nitro group at the 2 position on the thiophene ring. It is commonly used in organic synthesis and various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2-nitrothiophene typically involves the bromination of 2-nitrothiophene. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 3 and 4 positions .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dibromo-2-nitrothiophene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dibromo-2-nitrothiophene is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2,5-Dibromo-3,4-dinitrothiophene
  • 2,5-Dichloro-3,4-dinitrothiophene
  • 2-Bromo-5-chloro-3,4-dinitrothiophene

Comparison: 3,4-Dibromo-2-nitrothiophene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a different set of properties that can be exploited in various applications. For instance, the presence of bromine atoms at the 3 and 4 positions makes it more reactive towards nucleophilic substitution compared to its dichloro or mixed halogen counterparts .

Biological Activity

3,4-Dibromo-2-nitrothiophene is a substituted thiophene compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. The presence of both bromine and nitro groups in its structure contributes to its unique reactivity and potential pharmacological properties. This article reviews the biological activity of this compound, including its antimicrobial, antitumor, and other relevant effects based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4_4H2_2Br2_2N2_2S, with a molecular weight of approximately 241.95 g/mol. The compound features a thiophene ring substituted at the 3 and 4 positions with bromine atoms and at the 2 position with a nitro group. This substitution pattern significantly influences its chemical reactivity and biological activity.

Antimicrobial Activity

Research has shown that nitrothiophenes exhibit a range of antimicrobial properties. A study evaluating various substituted thiophenes found that compounds with nitro groups often display significant inhibitory effects against bacteria such as E. coli, M. luteus, and fungi like A. niger. Specifically, this compound's structure allows it to engage in nucleophilic attacks by intracellular thiols, leading to the displacement of halogen atoms and contributing to its antimicrobial efficacy .

Compound Minimum Inhibitory Concentration (MIC) Target Organism
This compoundVaries (specific data not provided)E. coli, M. luteus, A. niger
2-Chloro-3,5-dinitrothiopheneLowest MICMultiple organisms
2-NitrothiopheneHighest MICMultiple organisms

Antitumor Activity

The nitro group in compounds such as this compound has been implicated in inducing redox reactions within cells, which can lead to cytotoxic effects on tumor cells. Nitro compounds are known to act as prodrugs that can be activated under hypoxic conditions commonly found in solid tumors, enhancing their potential as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atoms can be substituted by nucleophiles such as amines or thiols, which can lead to the formation of more active derivatives.
  • Formation of Meisenheimer Complexes : The nitro group may facilitate the formation of Meisenheimer complexes when reacting with nucleophiles, which is crucial for its antimicrobial action .
  • Redox Reactions : The nitro group can undergo reduction within cellular environments, leading to the generation of reactive intermediates that can damage cellular components and induce apoptosis in cancer cells .

Study on Antimicrobial Efficacy

A comparative study on various substituted thiophenes including this compound highlighted its effectiveness against specific bacterial strains. The study measured the minimum inhibitory concentrations (MICs) required for growth inhibition and found that while some derivatives were more potent, this compound exhibited significant activity against E. coli and M. luteus.

Antitumor Potential Investigation

Another investigation focused on the cytotoxic effects of nitrothiophenes on cancer cell lines demonstrated that compounds similar to this compound could effectively reduce cell viability in vitro. The study concluded that the compound's ability to induce oxidative stress might play a pivotal role in its antitumor properties .

Properties

IUPAC Name

3,4-dibromo-2-nitrothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2NO2S/c5-2-1-10-4(3(2)6)7(8)9/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQCSMOCYWODDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(S1)[N+](=O)[O-])Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20360916
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35633-91-1
Record name 3,4-dibromo-2-nitrothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20360916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.4 ml of fuming nitric acid was slowly added to 500 ml of acetic acid under ice-cooling, followed by stirring for 10 minutes, and a solution of 78 ml of acetic acid anhydride containing 50 g of 3,4-dibromothiophene was slowly added, followed by stirring at room temperature for 18 hours. Ice was added to the reaction solution, and the resulting crystals were collected by filtration, and washed with water and diethyl ether/n-hexane=1/5 successively, to give 40.2 g of the title compound.
Quantity
41.4 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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